

nanozyme sensor for carbosulfan detection

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Compound Focus: Carbosulfan

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Introduction

Carbosulfan, a broad-spectrum carbamate pesticide, has been widely employed in agricultural production due to its high efficacy against pests and relatively short residual period [1] [2]. Despite its agricultural benefits, **carbosulfan** poses significant risks to human health and environmental safety through its inhibitory effect on acetylcholinesterase activity, potentially causing neurological symptoms, genotoxicity, and mutagenic effects in aquatic organisms [1]. Traditional detection methods such as chromatography, while sensitive and reproducible, require expensive instrumentation, trained personnel, and complicated sample pretreatment, limiting their use for rapid on-site monitoring [1] [3] [4].

Nanozymes—nanomaterials with enzyme-like characteristics—have emerged as powerful tools for pesticide detection, offering advantages of high stability, low cost, and tunable catalytic activity [1] [3]. This protocol details specific hydrolysis-enabled nanozyme sensors that overcome the selectivity limitations of conventional acetylcholinesterase-based methods by exploiting **carbosulfan**'s unique acid-hydrolysis properties [5] [1] [2].

Working Principles and Mechanisms

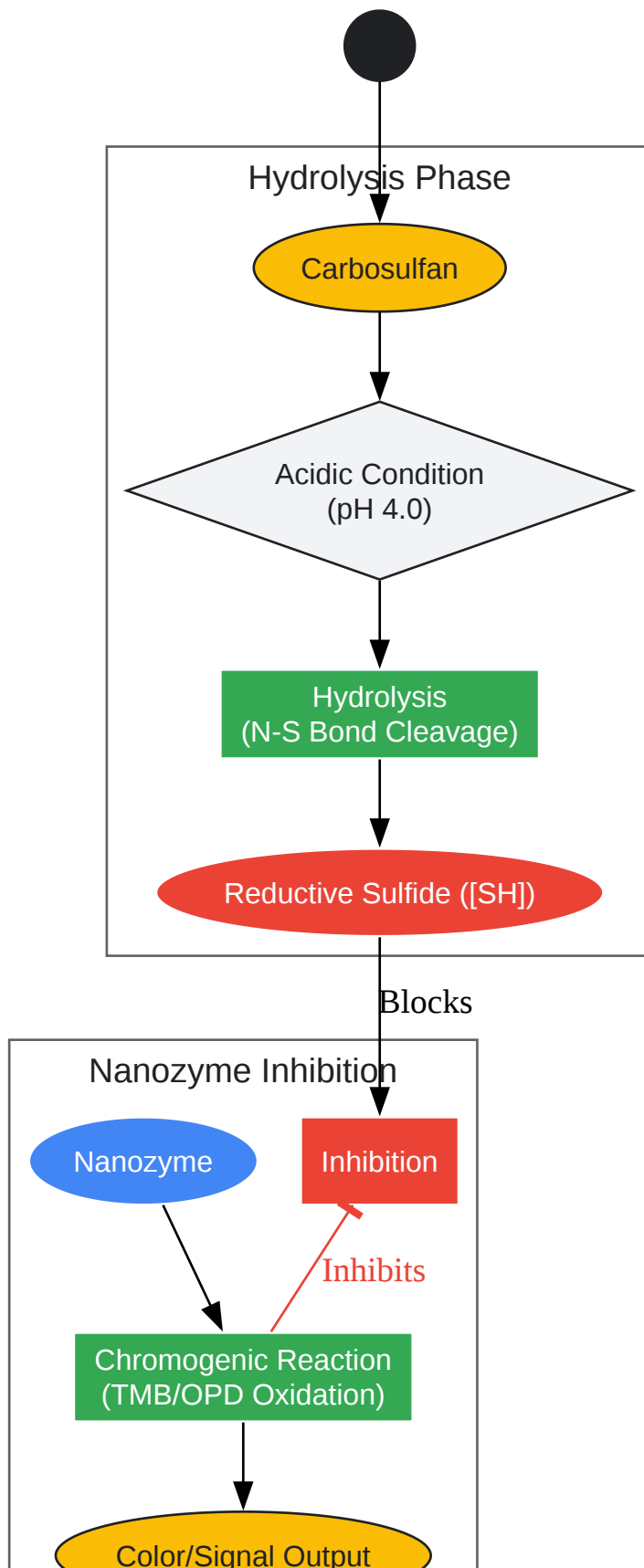
Hydrolysis-Enabled Specific Detection

Under acidic conditions ($\text{pH} \approx 4.0$), **carbosulfan** undergoes hydrolysis with cleavage of its N–S bond, producing carbofuran, dibutylamine, and reductive sulfide compounds ([SH]) [1] [2]. These [SH] species significantly inhibit nanozyme activity by:

- **Poisoning metal active sites** (e.g., in CeO_2 or Pt) through coordination bonds
- **Scavenging reactive oxygen species** (ROS) essential for oxidase/peroxidase activity
- **Direct electron transfer** interference [5] [1] [2]

This direct inhibition enables specific **carbosulfan** detection without acetylcholinesterase, effectively distinguishing it from other pesticides that lack this hydrolysis behavior [5] [1].

Carbosulfan Detection via Hydrolysis-Induced Nanozyme Inhibition





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Experimental Protocols

Protocol 1: Hydrolysis-Enabled Colorimetric Detection Using Carbon Nanozymes

Materials and Reagents

- **Nanozymes:** CeO₂@NC (metal-doped) or NC (metal-free) synthesized via pyrolysis [5] [1]
- **Carbosulfan standard** (purity ≥98%)
- **Acetate buffer** (0.1 M, pH 4.0)
- **Chromogenic substrate:** 3,3',5,5'-Tetramethylbenzidine (TMB, 10 mM in DMSO)
- **Stop solution:** Sulfuric acid (2 M)

Experimental Procedure

- **Hydrolysis Reaction:**
 - Prepare **carbosulfan** solutions in acetate buffer (pH 4.0) at concentrations ranging from 0 to 100 μM
 - Incubate at 37°C for 30 minutes to facilitate complete hydrolysis and [SH] generation [5] [1]
- **Nanozyme Catalytic Reaction:**
 - Add CeO₂@NC or NC nanozyme suspension (final concentration: 10 μg/mL) to each hydrolyzed sample
 - Introduce TMB solution (final concentration: 0.5 mM)
 - Incubate the reaction mixture at room temperature for 15 minutes [5] [1]
- **Signal Measurement:**
 - For CeO₂@NC-based system: Measure absorbance at 652 nm immediately
 - For metal-free NC system: Add stop solution (final concentration: 0.5 M H₂SO₄) and measure absorbance at 450 nm
 - Plot absorbance versus **carbosulfan** concentration to generate calibration curve [5] [1]

Protocol 2: Ti₃C₂/AuPt Nanozyme-Based Colorimetric Assay

Materials and Reagents

- **Ti₃C₂/AuPt nanozyme:** Synthesized via one-step self-reduction of H₂AuCl₄ and H₂PtCl₆ on Ti₃C₂ MXene sheets [2]
- **Carbosulfan standard solutions**
- **Acetate buffer** (0.1 M, pH 4.0)
- **Chromogenic substrate:** o-phenylenediamine (OPD, 5 mM in ethanol)
- **Hydrogen peroxide** (0.1 M)

Experimental Procedure

- **Hydrolysis and Inhibition:**
 - Hydrolyze **carbosulfan** standards in acetate buffer (pH 4.0) at 37°C for 30 minutes
 - Add Ti₃C₂/AuPt nanozyme suspension (final concentration: 20 µg/mL) to hydrolyzed samples [2]
- **Peroxidase-Mimetic Reaction:**
 - Add OPD (final concentration: 1 mM) and H₂O₂ (final concentration: 5 mM)
 - Incubate at 37°C for 20 minutes
 - The reaction produces yellow-colored 2,3-diaminophenazine (DAP) [2]
- **Detection and Quantification:**
 - Measure absorbance at 450 nm
 - The signal decrease is proportional to **carbosulfan** concentration due to inhibition by [SH] species [2]

Protocol 3: Dual-Mode Sensing Using Fe-N/C SANs and R-CDs Hydrogel Platform

Materials and Reagents

- **Fe-N/C single-atom nanozymes (SANs):** Synthesized via high-temperature pyrolysis [6]
- **Red-emissive carbon dots (R-CDs)** with aggregation-induced emission properties
- **Sodium alginate hydrogel matrix**

- **Carbosulfan standards**
- **Acetate buffer** (0.1 M, pH 4.0)
- **TMB solution** (10 mM in DMSO)

Experimental Procedure

- **Hydrogel Probe Preparation:**
 - Immobilize Fe-N/C SANs and R-CDs in sodium alginate hydrogel
 - Form uniform films or beads through cross-linking [6]
- **Dual-Mode Detection:**
 - Incubate hydrogel probes with pre-hydrolyzed **carbosulfan** samples (pH 4.0, 30 minutes)
 - Add TMB substrate and incubate for 15 minutes
 - Record both colorimetric and fluorescence signals [6]
- **Signal Acquisition:**
 - **Colorimetric:** Capture images using smartphone or measure absorbance at 652 nm
 - **Fluorescence:** Measure fluorescence recovery of R-CDs (excitation/emission: ~550/650 nm) due to inner filter effect reduction [6]

Experimental Design Considerations

Nanozyme Selection Criteria

- **Metal-doped nanozymes (CeO₂@NC, Ti₃C₂/AuPt):** Optimal for maximum sensitivity; detection limit as low as 3.3 nM for **carbosulfan** [5] [2]
- **Metal-free nanozymes (NC):** Preferred for complex matrices requiring superior anti-interference capability [5] [1]
- **Single-atom nanozymes (Fe-N/C):** Ideal for multimodal sensing platforms with dual readout validation [6]

Sample Preparation for Real Samples

- **Vegetable/fruit samples:** Homogenize and extract with acetonitrile
- **Water samples:** Filter through 0.22 µm membrane and adjust to pH 4.0

- **Soil samples:** Perform Soxhlet extraction with acetone-hexane mixture
- For all samples: Include control samples without hydrolysis to verify specificity [1] [2]

Troubleshooting Guide

Problem	Possible Cause	Solution
High background signal	Nanozyme auto-oxidation of substrate	Optimize nanozyme concentration; use fresh substrate preparations
Poor sensitivity	Incomplete hydrolysis of carbosulfan	Ensure precise pH control at 4.0; extend hydrolysis time
Signal instability	Nanozyme aggregation	Sonicate nanozyme suspension before use; include stabilizers
Matrix interference	Non-target reducing substances	Use metal-free nanozyme; implement sample cleanup steps

Applications and Validation

The developed nanozyme sensors have been successfully validated for **carbosulfan** detection in various real samples, including:

- **Agricultural products:** Apples, peaches, tomatoes, cabbages [1] [2]
- **Environmental samples:** Lake water, soil [2]
- **Biological samples:** Serum (for related biomarkers) [7]

Recovery rates typically range from 95.5% to 104.7%, demonstrating high accuracy and reliability for practical applications [7] [2].

Conclusion

These application notes provide comprehensive protocols for specific **carbosulfan** detection using hydrolysis-enabled nanozyme sensors. The key advantages of these approaches include:

- **High specificity:** Leveraging unique **carbosulfan** hydrolysis instead of general acetylcholinesterase inhibition
- **Tunable performance:** Choice between high-sensitivity metal-doped or robust metal-free nanozymes
- **Practical versatility:** Adaptability to colorimetric, fluorescent, or dual-mode formats
- **Point-of-need capability:** Potential for portable detection platforms including hydrogel probes and smartphone-based readout

Future development directions include integration with artificial intelligence for nanozyme design optimization, advanced multimodal sensing platforms, and expanded application to other hydrolyzable pesticides [3] [4].

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